![molecular formula C22H20N6O5S B2466322 N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872608-72-5](/img/structure/B2466322.png)
N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Related compounds have been synthesized for various purposes, including the exploration of their biological activities. For instance, novel heterocyclic compounds derived from specific chemical reactions have shown potential as anti-inflammatory and analgesic agents, suggesting a wide range of possible applications for similarly structured compounds in medicinal chemistry. These compounds, synthesized through complex chemical pathways, often involve the creation of novel heterocyclic structures with potential for further modification and study in drug development processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The exploration of related compounds has also led to the discovery of molecules with significant biological activities. For example, compounds have been synthesized with an emphasis on their potential as histone deacetylase (HDAC) inhibitors, showcasing the promise for cancer treatment. These compounds, designed through meticulous synthesis pathways, have shown selective inhibition of specific HDACs, indicating their potential for targeted cancer therapy (Zhou et al., 2008).
Another area of interest is the synthesis of compounds for antimicrobial evaluation. Novel synthetic routes have led to the creation of molecules with promising antimicrobial activities, highlighting the potential of these chemical frameworks in addressing drug-resistant bacterial and fungal infections (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
4-[[2-[(4-acetamido-5-benzamido-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5S/c1-12(29)24-19-17(26-20(32)14-5-3-2-4-6-14)21(33)28-22(27-19)34-11-16(30)25-15-9-7-13(8-10-15)18(23)31/h2-10H,11H2,1H3,(H2,23,31)(H,25,30)(H,26,32)(H2,24,27,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNWAKTDSJJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.